6-Borono-3-bromo-2-chlorobenzoic acid
Description
Properties
IUPAC Name |
6-borono-3-bromo-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrClO4/c9-4-2-1-3(8(13)14)5(6(4)10)7(11)12/h1-2,13-14H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUFOVPXEFSEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)Cl)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reactivity and Transformations of 6 Borono 3 Bromo 2 Chlorobenzoic Acid
Cross-Coupling Reactions Utilizing the Boronic Acid Moiety
The boronic acid group is a cornerstone of modern synthetic chemistry, primarily for its role in palladium-catalyzed carbon-carbon bond formation.
Suzuki-Miyaura Coupling with Diverse Coupling Partners
The Suzuki-Miyaura reaction stands as a premier method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide. For 6-borono-3-bromo-2-chlorobenzoic acid, the boronic acid moiety can react with a wide array of aryl, heteroaryl, or vinyl halides and triflates. This transformation is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to activate the boronic acid.
The reaction's versatility allows for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and materials science. nih.gov The specific conditions, such as the choice of catalyst, ligand, base, and solvent, can be tuned to achieve high yields and accommodate a broad range of functional groups on the coupling partner. acs.org
Below is a representative table of potential Suzuki-Miyaura couplings involving the boronic acid group, based on established methodologies.
| Coupling Partner | Catalyst System (Ex.) | Base (Ex.) | Solvent (Ex.) | Product Type |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Biaryl Carboxylic Acid |
| Vinyl Triflate | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | Alkenylbenzoic Acid |
| Heteroaryl Chloride | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | Heteroarylbenzoic Acid |
| Alkyl Boronic Ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Alkylbenzoic Acid |
This table illustrates potential reactions based on general Suzuki-Miyaura coupling principles.
Alternative Boronic Acid Functionalizations (e.g., Chan-Lam Coupling, Petasis Reaction)
Beyond the Suzuki reaction, the boronic acid group of this compound is amenable to other important transformations.
The Chan-Lam coupling offers a powerful method for forming carbon-heteroatom bonds. organic-chemistry.org This copper-catalyzed reaction couples the aryl boronic acid with N-H or O-H containing compounds, such as amines, amides, or phenols, to form C-N or C-O bonds, respectively. chemrxiv.org A key advantage of this reaction is that it can often be performed under mild conditions, using atmospheric oxygen as the oxidant. organic-chemistry.org This would allow for the synthesis of arylamine or aryl ether derivatives of the substituted benzoic acid.
The Petasis reaction , also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (like an aldehyde or ketone), and an aryl boronic acid. wikipedia.orgorganic-chemistry.org This process creates α-amino acids or other substituted amines in a single step. nih.govsci-hub.se The reaction tolerates a wide range of functional groups and is highly valued for its efficiency in building complex molecular scaffolds. nih.gov
Transformations Involving Halogen Substituents (Bromine and Chlorine)
The bromine and chlorine atoms on the aromatic ring serve as handles for a different set of transition-metal-catalyzed cross-coupling reactions, enabling further molecular elaboration.
Transition-Metal-Catalyzed Cross-Couplings (e.g., Heck, Sonogashira, Buchwald-Hartwig)
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is highly dependent on the identity of the halogen. The general trend for oxidative addition to palladium(0), the rate-determining step in many of these cycles, is C-I > C-Br > C-Cl. nih.govwikipedia.org This predictable reactivity hierarchy allows for selective functionalization of the C-Br bond in this compound over the more inert C-Cl bond.
Heck Reaction : This reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org By selecting appropriate conditions, the C-Br bond can be selectively coupled with various olefins, leaving the C-Cl bond available for a subsequent, different coupling reaction. beilstein-journals.orgnih.gov
Sonogashira Coupling : This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org The higher reactivity of the C-Br bond allows for the selective introduction of an alkynyl group at the 3-position of the benzoic acid ring. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The C-Br bond can be selectively aminated over the C-Cl bond, providing a route to 3-amino-2-chlorobenzoic acid derivatives. acsgcipr.org The choice of ligand is critical for achieving high efficiency, especially with challenging substrates. beilstein-journals.org
The following table summarizes the selective transformations possible at the halogenated positions.
| Reaction | Reactive Site | Coupling Partner | Catalyst System (Ex.) | Product Type |
| Heck | C-Br | Alkene | Pd(OAc)₂ / PPh₃ | 3-Alkenyl-2-chlorobenzoic acid |
| Sonogashira | C-Br | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 3-Alkynyl-2-chlorobenzoic acid |
| Buchwald-Hartwig | C-Br | Amine | Pd₂(dba)₃ / X-Phos | 3-Amino-2-chlorobenzoic acid |
This table illustrates selective reactions based on the established reactivity hierarchy of aryl halides.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike other substitution mechanisms, SNAr proceeds via an addition-elimination pathway and is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In this compound, the carboxylic acid group (-COOH) is an electron-withdrawing group. It is positioned ortho to the chlorine atom and meta to the bromine atom. This positioning activates the C-Cl bond towards SNAr, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the carboxyl group. The C-Br bond is not similarly activated because of its meta relationship. Therefore, under SNAr conditions (e.g., a strong nucleophile like an alkoxide or an amine in a polar aprotic solvent), the chlorine atom is expected to be selectively displaced over the bromine atom.
This reactivity is opposite to the selectivity observed in palladium-catalyzed cross-couplings, further highlighting the utility of this compound in orthogonal synthesis strategies.
Selective Halogen Exchange and Reduction Strategies
The presence of two distinct halogen atoms, bromine and chlorine, on the aromatic ring of this compound invites exploration into selective dehalogenation and halogen exchange reactions. The differential reactivity of the C-Br and C-Cl bonds, governed by their respective bond dissociation energies, forms the basis for achieving selectivity. Generally, the C-Br bond is more labile and thus more susceptible to cleavage under reductive or cross-coupling conditions than the more robust C-Cl bond.
Strategic reduction of the bromine atom can be envisioned using various catalytic systems. For instance, palladium-catalyzed hydrogenolysis, employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source, could selectively cleave the C-Br bond while leaving the C-Cl and C-B bonds intact. The choice of solvent and reaction conditions would be critical to prevent hydrodeboronation.
Halogen exchange reactions, such as the Finkelstein reaction, could potentially be adapted to selectively replace the bromine atom. Treatment with a nucleophilic iodide source, for example, might lead to the corresponding 6-borono-2-chloro-3-iodobenzoic acid, a valuable intermediate for further functionalization. The success of such transformations would hinge on fine-tuning reaction parameters to favor the desired exchange without affecting the other reactive sites. Regioselective halogen-metal exchange reactions, often employing organolithium or Grignard reagents at low temperatures, could also be explored to selectively replace one of the halogens, although the acidic proton of the carboxylic acid and the Lewis acidic boronic acid would necessitate protection or careful reaction design. organic-chemistry.orgresearchgate.net
Reactivity of the Carboxyl Group in the Presence of Boronic Acid and Halogens
The carboxylic acid moiety of this compound offers a handle for a variety of derivatization reactions. However, the presence of the boronic acid and halogen substituents necessitates careful consideration of reaction conditions to ensure chemoselectivity.
Esterification, Amidation, and other Carboxyl Derivatization Reactions
Standard esterification protocols, such as Fischer-Speier esterification involving treatment with an alcohol in the presence of a strong acid catalyst, could be employed to convert the carboxylic acid to its corresponding ester. However, the potential for protodeboronation under strongly acidic conditions must be considered. Milder methods, like those employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an alcohol, would likely be more compatible with the sensitive boronic acid group.
Similarly, amidation reactions to form the corresponding benzamides can be achieved using coupling agents to activate the carboxylic acid, followed by the addition of a primary or secondary amine. Arylboronic acids have themselves been shown to catalyze amidation reactions, suggesting that the intrinsic properties of the substrate might influence this transformation. nih.govresearchgate.netresearchgate.netrsc.org The choice of base and solvent is crucial to avoid unwanted side reactions involving the halogens or the boronic acid. Palladium-catalyzed amidation of aryl halides offers another synthetic route, though this would compete with reactions at the halogen sites of the starting material. organic-chemistry.org
The following table outlines potential reaction conditions for the derivatization of the carboxyl group:
| Transformation | Reagents and Conditions | Potential Challenges |
| Esterification | R-OH, cat. H₂SO₄, heat | Protodeboronation |
| R-OH, DCC/DMAP, CH₂Cl₂ | Compatibility with other functional groups | |
| Amidation | R₂NH, EDC, HOBt, DMF | Nucleophilic aromatic substitution at halogen sites |
| R₂NH, Arylboronic acid catalyst, heat | Self-condensation or side reactions |
Decarboxylative Transformations
Decarboxylative reactions offer a powerful strategy to introduce new functional groups at the position of the carboxylic acid. rsc.org Decarboxylative halogenation, for instance, could potentially be used to replace the carboxyl group with another halogen atom, leading to a polyhalogenated arylboronic acid derivative. nih.govacs.org Such transformations are often mediated by transition metals or proceed via radical pathways, and the selectivity would be a key challenge given the existing halogen substituents. rhhz.net
Silver-catalyzed decarboxylative acylation of arylglyoxylic acids with arylboronic acids has been reported as an efficient route for the synthesis of unsymmetrical diaryl ketones. rsc.org Adapting such a methodology to this compound could provide a pathway to novel ketone derivatives. The success of these transformations would be highly dependent on the specific reaction conditions and the relative reactivity of the different functional groups. nih.gov
Cascade and Multicomponent Reactions Featuring this compound
The unique combination of functional groups in this compound makes it an intriguing substrate for cascade and multicomponent reactions (MCRs). nih.govnih.govnih.govresearchgate.net Arylboronic acids are well-known participants in MCRs, such as the Petasis borono-Mannich reaction. nih.gov The presence of the halogens provides additional handles for sequential or concurrent transformations within a single pot.
A hypothetical multicomponent reaction could involve the Petasis reaction of the boronic acid with an amine and an aldehyde, followed by an in-situ palladium-catalyzed cross-coupling reaction at the C-Br bond. This would allow for the rapid assembly of complex molecular scaffolds from simple starting materials.
Cascade reactions could also be designed to exploit the differential reactivity of the functional groups. For example, an initial Suzuki-Miyaura coupling at the C-Br bond could be followed by an intramolecular cyclization involving the carboxyl group or the boronic acid, triggered by a change in reaction conditions. The development of such cascade processes would require a deep understanding of the chemoselectivity of each individual step.
Chemoselective Functionalization and Protecting Group Strategies
Given the multiple reactive sites, chemoselective functionalization of this compound is a significant challenge that can be addressed through judicious choice of reaction conditions and the use of protecting groups.
The boronic acid moiety can be protected as a boronate ester, for example, by reaction with a diol such as pinacol (B44631) or N-methyliminodiacetic acid (MIDA). nih.govpnas.org These protecting groups can mask the reactivity of the boronic acid, allowing for selective transformations at the halogen or carboxyl positions. The choice of protecting group is critical, as their stability and cleavage conditions must be orthogonal to the desired reactions. rochester.edunih.govresearchgate.net
The carboxylic acid can be protected as an ester, which can be later hydrolyzed to regenerate the free acid. This would be particularly important for reactions that are sensitive to acidic protons, such as those involving organometallic reagents.
The following table summarizes potential protecting group strategies:
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Boronic Acid | Pinacol | Pinacol, Dean-Stark | Acidic or basic hydrolysis |
| MIDA | MIDA, heat | Mild aqueous base | |
| Carboxylic Acid | Methyl Ester | CH₃OH, cat. H₂SO₄ | LiOH, THF/H₂O |
| Benzyl (B1604629) Ester | BnBr, Base | H₂, Pd/C |
By employing a carefully designed sequence of protection and deprotection steps, it is possible to selectively functionalize each of the reactive sites on the this compound molecule, enabling the synthesis of a wide array of complex and highly functionalized derivatives. mit.edu
Mechanistic Investigations of Reactions Involving 6 Borono 3 Bromo 2 Chlorobenzoic Acid
Elucidation of Catalytic Cycles in Transition-Metal-Mediated Reactions
Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the cornerstone of modern organic synthesis and represent the primary reactive pathway for 6-borono-3-bromo-2-chlorobenzoic acid. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which is applicable here, involves a series of well-defined steps centered around a palladium catalyst. scribd.comnih.gov
The cycle commences with the oxidative addition of an organic halide to a low-valent palladium(0) species. In the context of a reaction involving this compound as the boronic acid component, the organic halide would be the coupling partner. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in a palladium(II) intermediate.
The subsequent and crucial step is transmetalation , where the organic moiety from the boronic acid is transferred to the palladium(II) center. rsc.org This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. For this compound, the presence of the carboxylic acid group adds a layer of complexity, as the basic conditions required for transmetalation will also deprotonate the carboxylic acid.
The final step of the catalytic cycle is reductive elimination , where the two organic fragments on the palladium(II) center couple and are expelled as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
A generalized representation of the Suzuki-Miyaura catalytic cycle is depicted below:
| Step | Description |
| Oxidative Addition | Pd(0) inserts into the R-X bond of the organic halide, forming an Ar-Pd(II)-X intermediate. |
| Transmetalation | The organic group from the boronate species (derived from this compound) displaces the halide on the palladium, forming an Ar-Pd(II)-Ar' intermediate. |
| Reductive Elimination | The two organic groups are eliminated from the palladium center to form the new C-C bond in the product, regenerating the Pd(0) catalyst. |
Role of Steric and Electronic Effects on Reactivity and Selectivity
The substitution pattern of this compound profoundly influences its reactivity and the selectivity of its coupling reactions. The interplay of steric hindrance and electronic effects dictates the efficiency of each step in the catalytic cycle.
Steric Effects: The presence of substituents ortho to the boronic acid group can significantly hinder the approach of the palladium complex during the transmetalation step. In this compound, the chlorine atom at the 2-position and the bromine atom at the 3-position create a sterically congested environment around the carbon-boron bond. This steric bulk can slow down the rate of transmetalation and may necessitate the use of more reactive coupling partners or specialized ligands on the palladium catalyst to overcome this hindrance. uwindsor.canih.gov
The following table summarizes the expected steric and electronic effects of the substituents in this compound:
| Substituent | Position | Steric Effect | Electronic Effect |
| Borono (-B(OH)₂) | 6 | Moderate | Electron-withdrawing |
| Bromo (-Br) | 3 | Moderate | Electron-withdrawing (inductive), Electron-donating (resonance) |
| Chloro (-Cl) | 2 | Moderate | Electron-withdrawing (inductive), Electron-donating (resonance) |
| Carboxylic acid (-COOH) | 1 | Small | Strongly electron-withdrawing |
Identification and Characterization of Transient Intermediates
The direct observation and characterization of transient intermediates in catalytic cycles are often challenging due to their short lifetimes. However, a combination of spectroscopic techniques and computational modeling has provided insights into the nature of these fleeting species. In the context of reactions involving this compound, key transient intermediates would include the palladium(II) species formed after oxidative addition and the subsequent transmetalated intermediate.
The formation of boronate complexes, resulting from the reaction of the boronic acid with the base, is a critical transient species that precedes transmetalation. rsc.org The structure and stability of these boronates can be influenced by the solvent and the nature of the base used.
While direct isolation of these intermediates for this compound has not been reported, studies on analogous systems suggest that techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography of stabilized analogues can provide valuable structural information.
Kinetic Studies of Reaction Rates and Rate-Determining Steps
In many cases, either the oxidative addition or the transmetalation step is found to be rate-limiting. Given the steric hindrance around the boronic acid group in this compound, it is plausible that the transmetalation step could be the rate-determining step in its coupling reactions.
Kinetic experiments would involve systematically varying the concentrations of the reactants, catalyst, and base while monitoring the reaction progress over time. This data can be used to derive a rate law for the reaction, which provides mathematical evidence for the proposed mechanism.
Influence of Solvents, Ligands, and Additives on Reaction Mechanisms
Solvents: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. For Suzuki-Miyaura reactions, a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous base is commonly employed. The solvent can affect the rate of the reaction and the selectivity by influencing the aggregation state of the catalyst and the solvation of the intermediates.
Ligands: The ligands coordinated to the palladium center play a crucial role in tuning its reactivity and stability. Bulky, electron-rich phosphine (B1218219) ligands are often used in Suzuki-Miyaura reactions as they promote the oxidative addition and reductive elimination steps. For a sterically hindered substrate like this compound, the choice of ligand is critical to facilitate the transmetalation step.
The following table provides examples of how different reaction components can influence the mechanism:
| Component | Influence on Mechanism |
| Solvent | Affects solubility, stability of intermediates, and catalyst aggregation. |
| Ligand | Modulates the electronic and steric properties of the catalyst, influencing the rates of oxidative addition, transmetalation, and reductive elimination. |
| Base | Activates the boronic acid to form a more reactive boronate species, facilitating transmetalation. |
Computational and Theoretical Studies on 6 Borono 3 Bromo 2 Chlorobenzoic Acid and Its Reactions
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) are employed to model the molecular and electronic structure of substituted aromatic compounds. nih.govresearchgate.net
For 6-Borono-3-bromo-2-chlorobenzoic acid, these calculations would typically be performed using a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules containing halogens. researchgate.netnih.gov The primary outputs of these calculations are the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and the electronic structure.
Key electronic properties that would be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction for non-covalent bonding and chemical reactions.
Atomic Charges: Calculations like Natural Bond Orbital (NBO) analysis would be used to determine the partial charges on each atom. researchgate.netunair.ac.id This helps in understanding the effects of the electron-withdrawing bromine, chlorine, and carboxylic acid groups, and the boronic acid group on the electron density of the aromatic ring.
Table 1: Illustrative Data from Quantum Chemical Calculations for a Substituted Benzoic Acid This table presents the type of data generated from quantum chemical calculations. Specific values for this compound are not available in the cited literature.
| Parameter | Description | Typical Method |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT/B3LYP |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | DFT/B3LYP |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Calculated |
| Dipole Moment | Measure of the molecule's overall polarity | DFT/B3LYP |
| NBO Charges | Partial atomic charges on key atoms (e.g., B, Cl, Br, O) | NBO Analysis |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Pathways
DFT is a widely used computational tool for elucidating the mechanisms of chemical reactions, including transition states, intermediates, and reaction energy profiles. For this compound, DFT studies would be essential in understanding its participation in key reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group is central.
A typical DFT study of a reaction mechanism involves:
Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.
Frequency Calculations: These are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. researchgate.net
Energy Profile Construction: By determining the relative energies of all species along the reaction coordinate, an energy profile can be constructed to identify the rate-determining step and calculate the activation energy.
For instance, a DFT study could model the mechanism of a Suzuki coupling reaction involving this compound, detailing the oxidative addition, transmetalation, and reductive elimination steps with a palladium catalyst. Such studies provide insights into how the steric and electronic effects of the bromo, chloro, and carboxyl substituents influence the reaction kinetics and thermodynamics.
Prediction of Reactivity and Selectivity Based on Electronic Properties
The electronic properties calculated through quantum chemistry serve as powerful descriptors for predicting a molecule's reactivity and selectivity. For ortho-substituted phenylboronic acids, steric hindrance and intramolecular forces can significantly influence acidity and reactivity. researchgate.netunair.ac.id
Local Reactivity Descriptors: Fukui functions and local softness are calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these descriptors could predict the relative reactivity of the C-Br bond versus the C-Cl bond in certain reactions or the regioselectivity of electrophilic aromatic substitution on the ring. The acidity (pKa) of the boronic acid and carboxylic acid groups can also be predicted computationally, with studies showing that ortho-substituents have a pronounced effect due to steric and electronic factors. researchgate.net
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational preferences of this compound are critical to its behavior. The presence of bulky ortho-substituents (chloro and borono groups) next to the carboxylic acid group suggests a complex conformational landscape. nih.govresearchgate.net
Computational conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles, particularly those associated with the C-C bond of the carboxylic acid and the C-B bond of the boronic acid. nih.govuc.pt This analysis identifies the most stable conformers and the energy barriers between them. Studies on ortho-substituted benzoic acids have shown that intramolecular hydrogen bonds and steric repulsion between the ortho-substituent and the carboxylic group are determining factors for the preferred conformation. nih.govresearchgate.net
Furthermore, the analysis of intermolecular interactions is crucial for understanding its solid-state structure and properties in solution. ucl.ac.uk The boronic acid and carboxylic acid groups are both capable of forming strong hydrogen bonds, acting as both donors and acceptors. acs.org Computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice. nih.govuc.pt
Table 2: Potential Conformations and Interactions for this compound This table illustrates the types of conformational and interactional features that would be investigated. Specifics for the title compound require dedicated computational studies.
| Feature | Description | Relevant Groups |
|---|---|---|
| Intramolecular H-Bonding | Hydrogen bonding between substituents on the same molecule. | Potential interaction between -COOH and ortho -Cl or -B(OH)₂ groups. |
| Conformational Isomers | Different spatial arrangements due to rotation around single bonds. | Rotation of -COOH and -B(OH)₂ groups relative to the phenyl ring. |
| Intermolecular H-Bonding | Hydrogen bonding between different molecules. | Dimer formation via -COOH groups; H-bonding involving -B(OH)₂ groups. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Stacking of the substituted benzene (B151609) rings in condensed phases. |
In Silico Screening and Rational Design of Novel Derivatives
This compound can serve as a scaffold or intermediate for designing new molecules with desired properties, such as pharmaceutical or material science applications. mdpi.com In silico (computational) methods are instrumental in this process.
Virtual Library Design: By computationally modifying the substituents on the parent molecule, a virtual library of derivatives can be created. For example, the bromo or chloro group could be replaced with other functional groups to modulate the electronic properties.
Structure-Based and Ligand-Based Design: If the target is a biological macromolecule (like an enzyme), molecular docking can be used to predict the binding affinity and orientation of designed derivatives in the active site. researchgate.net This structure-based approach helps in identifying promising candidates for synthesis and experimental testing.
Pharmacokinetic Prediction: Computational models (ADME - absorption, distribution, metabolism, and excretion) can predict the drug-likeness of novel derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. researchgate.net For example, designing derivatives of this compound as potential enzyme inhibitors would involve docking simulations to optimize interactions with the target protein's active site. nih.gov
Advanced Applications of 6 Borono 3 Bromo 2 Chlorobenzoic Acid in Chemical Synthesis
Construction of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles
The trifunctional nature of 6-borono-3-bromo-2-chlorobenzoic acid, featuring boronic acid, bromo, and chloro substituents on a benzoic acid core, presents a unique platform for the synthesis of intricate molecular architectures. While specific literature detailing the direct application of this particular compound in the construction of complex polycyclic aromatic hydrocarbons (PAHs) and heterocycles is limited, its structural motifs suggest significant potential in this domain.
The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This functionality allows for the strategic introduction of aryl or vinyl groups at the 6-position. Concurrently, the bromo and chloro substituents at the 3- and 2-positions, respectively, offer orthogonal handles for subsequent transformations. The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (C-Br bonds are generally more reactive) allows for sequential and site-selective functionalization.
For instance, a plausible synthetic route towards a complex PAH could involve an initial Suzuki-Miyaura coupling at the boronic acid moiety, followed by a second cross-coupling reaction (e.g., Sonogashira, Heck, or another Suzuki-Miyaura reaction) at the more reactive C-Br bond. A final intramolecular cyclization, potentially involving the less reactive C-Cl bond and the carboxylic acid group (or a derivative thereof), could then forge the polycyclic framework. This stepwise approach, enabled by the distinct reactivity of the three functional groups, would allow for the controlled and predictable assembly of complex aromatic systems.
Similarly, in the synthesis of heterocycles, the carboxylic acid group can be readily converted into an amide or ester, which can then participate in intramolecular cyclization reactions with functionalities introduced via cross-coupling at the halogenated positions. The strategic placement of the functional groups on the benzene (B151609) ring of this compound provides a geometrically constrained scaffold that can direct the formation of specific heterocyclic ring systems.
Scaffold for Target-Oriented Synthesis of Diverse Chemical Entities
The unique substitution pattern of this compound makes it an attractive scaffold for the target-oriented synthesis of diverse and complex chemical entities, particularly in the field of medicinal chemistry and drug discovery. The ability to selectively functionalize three distinct positions on the benzoic acid ring allows for the systematic exploration of chemical space and the optimization of structure-activity relationships.
In a typical target-oriented synthesis campaign, the benzoic acid core of this compound can serve as a central anchoring point. The carboxylic acid can be used to attach the scaffold to a solid support for combinatorial synthesis or to introduce a key pharmacophoric element. The boronic acid, bromo, and chloro groups then act as versatile handles for the introduction of various substituents through a wide array of well-established chemical transformations.
The following table illustrates the potential for diversification at each position of the scaffold:
| Position | Functional Group | Potential Transformations | Example Introduced Moieties |
| 2 | Chloro | Nucleophilic Aromatic Substitution, Cross-Coupling | Amines, Alkoxides, Aryl groups |
| 3 | Bromo | Cross-Coupling (Suzuki, Sonogashira, etc.), Lithiation | Aryl, Alkynyl, Heteroaryl groups |
| 6 | Borono | Suzuki-Miyaura Coupling, Chan-Lam Coupling | Aryl, Vinyl, Amino, Ether groups |
This multi-handle approach enables the generation of large libraries of compounds with diverse functionalities and three-dimensional shapes. By systematically varying the substituents at each position, chemists can fine-tune the steric and electronic properties of the final molecules to achieve optimal binding to a biological target. The rigid benzoic acid core ensures that the appended functionalities are held in a well-defined spatial orientation, which is crucial for molecular recognition and biological activity.
Precursor for Advanced Materials (e.g., Covalent Organic Frameworks, Conjugated Polymers)
Boronic acids are fundamental building blocks in the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with applications in gas storage, catalysis, and sensing. avantorsciences.com The boronic acid group of this compound can undergo condensation reactions with diols or triols to form boronate ester linkages, which are the characteristic bonds in many COFs.
The presence of bromo and chloro substituents on the aromatic ring offers a unique opportunity for post-synthetic modification of the resulting COF. After the framework has been assembled, the halogen atoms can be functionalized through various chemical reactions, allowing for the introduction of new properties into the material without disrupting the underlying porous structure. For example, the bromo group could be converted to other functional groups via palladium-catalyzed cross-coupling reactions, enabling the tuning of the COF's electronic properties or the introduction of catalytic sites.
In the realm of conjugated polymers, which are of great interest for applications in organic electronics, this compound can serve as a multifunctional monomer. The boronic acid and the two halogen atoms can all participate in polymerization reactions, such as Suzuki-Miyaura polycondensation. The use of a trifunctional monomer like this can lead to the formation of cross-linked or hyperbranched conjugated polymers with unique architectures and properties. The bromo and chloro substituents can also be used to influence the polymer's solubility and processing characteristics.
Development of Novel Organocatalytic Systems and Chiral Auxiliaries
While direct applications of this compound in organocatalysis and as a chiral auxiliary have not been extensively reported, its structure suggests potential in these areas. The boronic acid moiety is known to interact with diols, and this property can be exploited in the design of new organocatalysts. For instance, the boronic acid could serve as a recognition site to bind a substrate containing a diol functionality, bringing it into proximity with a catalytic group appended to another part of the molecule.
The carboxylic acid group can be used to attach the molecule to a chiral scaffold, creating a chiral boronic acid derivative. Such a molecule could potentially be used as a chiral Lewis acid catalyst or as a chiral auxiliary in asymmetric synthesis. The bromo and chloro substituents provide additional points for modification, allowing for the fine-tuning of the catalyst's steric and electronic environment to optimize its stereoselectivity.
Applications in Supramolecular Chemistry and Molecular Recognition
Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that has been widely exploited in supramolecular chemistry and molecular recognition, particularly for the sensing of saccharides. bldpharm.com The boronic acid group of this compound can be employed as a recognition unit for diol-containing molecules.
For example, a sensor for a specific saccharide could be designed by incorporating this compound into a larger molecular framework that also contains a fluorescent reporter group. The binding of the saccharide to the boronic acid would lead to a change in the fluorescence signal, allowing for its detection. The bromo and chloro groups could be used to fine-tune the sensor's selectivity for different saccharides.
Future Directions and Emerging Research Avenues for 6 Borono 3 Bromo 2 Chlorobenzoic Acid
Sustainable and Green Chemistry Approaches to Synthesis and Transformation
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. brazilianjournals.com.brnih.gov For a molecule like 6-borono-3-bromo-2-chlorobenzoic acid, developing sustainable synthetic routes is a key research focus.
Future research will likely concentrate on replacing traditional solvents with greener alternatives. Methodologies employing water or biomass-derived solvents are being explored for various reactions, including the synthesis of benzoic acid derivatives. mdpi.combrazilianjournals.com.br For instance, the oxidation of aldehydes to carboxylic acids has been successfully achieved in water using recyclable catalysts. mdpi.com Another promising area is the use of mechanochemistry, or ball-milling, which can significantly reduce or eliminate the need for solvents in the synthesis of boronic esters, often proving superior to solution-based methods.
The development of catalytic systems that are efficient and environmentally benign is another cornerstone of green chemistry. This includes the use of earth-abundant metal catalysts or even metal-free conditions. For example, a simple and efficient palladium-catalyzed direct synthesis of arylboronic acids from aryl chlorides has been reported, utilizing the less hazardous reagent tetrahydroxydiboron (B82485). researchgate.net Furthermore, transition-metal-free methods for the ipso-functionalization of arylboronic acids, such as hydroxylation using hydroxylamine, offer milder and more efficient routes to polyfunctionalized phenols. nih.gov
Multicomponent reactions (MCRs) represent an excellent strategy in line with green chemistry principles by reducing the number of synthetic steps and purification requirements. The application of MCRs to create complex boron-containing molecules is an area ripe for exploration in the context of this compound.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Arylboronic Acids
| Feature | Traditional Synthesis | Green Chemistry Approaches |
| Reagents | Often involves organolithium or Grignard reagents, which can be hazardous. organic-chemistry.org | Use of less hazardous reagents like tetrahydroxydiboron or direct C-H borylation. researchgate.net |
| Solvents | Typically uses volatile organic solvents. | Employs water, biomass-derived solvents, or solvent-free conditions (mechanochemistry). mdpi.com |
| Catalysts | May use stoichiometric amounts of reagents or heavy metal catalysts. | Focus on recyclable catalysts, earth-abundant metals, or metal-free reactions. researchgate.net |
| Efficiency | Often involves multiple steps with intermediate purification. | Aims for one-pot reactions and multicomponent strategies to improve atom economy. organic-chemistry.org |
| Waste | Can generate significant amounts of chemical waste. | Designed to minimize by-products and allow for catalyst and solvent recycling. mdpi.com |
Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages including enhanced safety, improved heat and mass transfer, and greater scalability. polimi.itresearchgate.net For the synthesis and transformation of a polyhalogenated compound like this compound, flow chemistry presents a particularly attractive methodology.
Halogenation reactions, which are often highly exothermic and can be hazardous, can be performed more safely and with greater control in continuous flow reactors. researchgate.netsoftecks.in The small reactor volumes and high surface-area-to-volume ratios allow for efficient temperature control, minimizing the risk of thermal runaways and improving selectivity. softecks.in The synthesis of halogenated aromatic compounds using reagents like elemental halogens or hydrogen halides can be managed more effectively in a continuous setup. softecks.in
Future research could focus on developing a complete, multi-step flow synthesis of this compound and its derivatives. This would involve the integration of different reaction types, such as halogenation, borylation, and further functionalization, into a single continuous process. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the sustainability and efficiency of such processes.
Table 2: Advantages of Flow Chemistry for the Synthesis of Polyhalogenated Aromatics
| Advantage | Description | Relevance to this compound |
| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous reagents and exothermic reactions. researchgate.net | Halogenation steps can be performed with greater control, reducing the risk of accidents. softecks.in |
| Improved Control | Precise control over temperature, pressure, and residence time leads to better selectivity and higher yields. researchgate.net | Can help to minimize the formation of isomeric by-products during the synthesis of the poly-substituted aromatic ring. |
| Scalability | Production can be easily scaled up by running the process for a longer time or by using multiple reactors in parallel. polimi.it | Facilitates the production of larger quantities of the compound for further research or application. |
| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. researchgate.net | Could enable a streamlined, automated synthesis of the target molecule and its derivatives. uc.pt |
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of entirely new synthetic routes. beilstein-journals.orgrsc.org For a complex target molecule like this compound, these technologies hold immense potential.
ML models can be trained on large datasets of chemical reactions to predict the yield and selectivity of a given transformation. github.comnih.gov This can significantly reduce the number of experiments required to optimize the synthesis of this compound, saving time and resources. researchgate.net Bayesian optimization, for example, has been successfully used to navigate complex reaction spaces and identify optimal conditions with a minimal number of experiments. researchgate.net
Furthermore, AI algorithms can be employed for retrosynthetic analysis, proposing novel and efficient synthetic pathways that may not be obvious to a human chemist. By analyzing vast databases of known reactions, these tools can identify creative and unexpected disconnections, leading to more elegant and efficient syntheses.
Table 3: Applications of AI/ML in the Synthesis of this compound
| Application | Description | Potential Impact |
| Reaction Optimization | ML algorithms predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity. beilstein-journals.org | Faster and more efficient development of synthetic routes, reducing experimental effort. researchgate.net |
| Retrosynthetic Analysis | AI tools propose novel and efficient synthetic pathways by analyzing vast reaction databases. | Discovery of more economical and sustainable routes to the target molecule. |
| Catalyst Discovery | Generative AI models design new catalysts and ligands with tailored properties for specific reactions. chemrxiv.org | Identification of highly active and selective catalysts for transformations of the target molecule. |
| Predictive Modeling | Models can predict the reactivity of different functional groups, aiding in the design of selective transformations. acs.org | Enables the rational design of synthetic strategies that selectively target one of the functional groups on the polyfunctionalized ring. |
Bio-Inspired Catalysis and Biotransformations for Complex Molecule Synthesis
Nature has evolved a vast arsenal (B13267) of enzymes that can catalyze highly selective and efficient chemical transformations under mild, aqueous conditions. nih.gov Harnessing the power of these biocatalysts for the synthesis of complex molecules like this compound is a rapidly growing field of research.
Halogenase enzymes, for instance, are capable of installing halogen atoms onto aromatic and aliphatic substrates with remarkable regioselectivity. nih.govmdpi.com These enzymes could potentially be used to selectively introduce the bromo and chloro substituents onto a benzoic acid precursor, avoiding the need for harsh chemical reagents and protecting groups. frontiersin.org The substrate scope of halogenases is continually being expanded through enzyme engineering, opening up the possibility of tailoring an enzyme specifically for the synthesis of the target molecule. researchgate.net
Similarly, carboxylase enzymes could be employed for the selective carboxylation of an appropriately substituted aromatic precursor. nih.gov Biocatalysis is also well-suited for introducing chirality, which could be relevant for the synthesis of derivatives of this compound. Lipases and other hydrolases are widely used for the kinetic resolution of racemates, providing access to enantiomerically pure compounds. nih.gov
The combination of biocatalysis with traditional chemical synthesis in chemoenzymatic routes offers a powerful strategy for the efficient construction of complex molecules. A biocatalytic step can be used to install a key functional group with high selectivity, which can then be further elaborated using conventional chemical methods.
Table 4: Potential Biocatalytic Approaches for this compound Synthesis
| Enzyme Class | Potential Transformation | Advantages |
| Halogenases | Regioselective bromination and chlorination of a benzoic acid precursor. nih.gov | High selectivity, mild reaction conditions, reduced use of hazardous reagents. mdpi.com |
| Carboxylases | Introduction of the carboxylic acid group onto a dihalogenated boronic acid precursor. nih.gov | High specificity, environmentally benign process. |
| Oxygenases | Hydroxylation of the aromatic ring to introduce further functionality. | Can perform challenging C-H activation reactions with high selectivity. rsc.org |
| Lipases/Hydrolases | Kinetic resolution of chiral derivatives. nih.gov | Access to enantiomerically pure compounds for applications in medicinal chemistry. |
Unexplored Reactivity Patterns and Novel Synthetic Paradigms for Polyfunctionalized Aromatics
The unique arrangement of three distinct functional groups—a boronic acid, a bromine atom, and a chlorine atom—on the benzoic acid core of this compound provides a platform for exploring novel and unexplored reactivity patterns.
While the boronic acid group is most commonly associated with Suzuki-Miyaura cross-coupling reactions, it can participate in a wide range of other transformations. nih.gov These include Chan-Lam coupling for C-N and C-O bond formation, Petasis reactions, and various ipso-functionalization reactions to introduce nitro, hydroxyl, or other groups. nih.gov The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions could also be exploited for sequential, site-selective functionalization. core.ac.uknih.gov Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective coupling at the bromine-substituted position first, followed by a second coupling at the chlorine-substituted position under more forcing conditions.
Beyond traditional cross-coupling, modern synthetic methods like C-H activation could be used to further functionalize the aromatic ring. While the existing substituents will direct this functionalization to specific positions, it offers a way to introduce additional complexity in a highly atom-economical manner.
The interplay between the electron-withdrawing carboxylic acid and halogen groups, and the boronic acid group, could also lead to unexpected reactivity. rsc.org For example, intramolecular interactions could influence the acidity of the boronic acid or the reactivity of the halogens. Investigating these electronic effects could lead to the discovery of new synthetic methodologies for polyfunctionalized aromatic compounds. rsc.org The development of novel synthetic approaches to access complex polycyclic aromatic hydrocarbons and other intricate scaffolds could be greatly facilitated by using this compound as a versatile starting material. nih.gov
Table 5: Potential Sequential Reactions of this compound
| Step 1 (Milder Conditions) | Step 2 (More Forcing Conditions) | Step 3 (Alternative Chemistry) | Potential Product Class |
| Suzuki-Miyaura coupling at C-Br | Suzuki-Miyaura coupling at C-Cl | Chan-Lam coupling at B(OH)2 | Highly substituted bi- and terphenyls with N or O linkages. |
| ipso-Nitration at B(OH)2 | Sonogashira coupling at C-Br | Heck reaction at C-Cl | Polyfunctionalized nitro-aromatics with alkyne and alkene substituents. |
| Heck reaction at C-Br | Buchwald-Hartwig amination at C-Cl | Petasis reaction with B(OH)2 | Complex molecules with diverse C-C, C-N, and C-B bonds. |
| C-H Activation/Functionalization | Selective reduction of the carboxylic acid | Decarboxylative coupling | Novel scaffolds with functional groups at previously unsubstituted positions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
